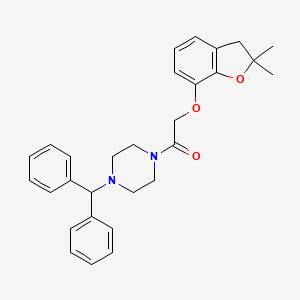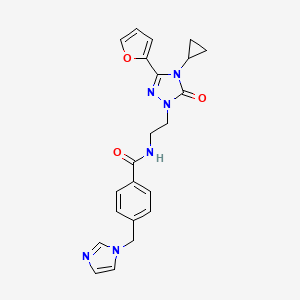
4-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential therapeutic applications. MPB belongs to the class of benzamide derivatives, which have been shown to have a variety of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
科学的研究の応用
Anticancer Activity Evaluation
Research has led to the design and synthesis of various benzamide derivatives with potential anticancer activities. For instance, a study by Ravinaik et al. (2021) focused on the synthesis of substituted benzamides starting from 2-(4-methylphenyl)acetic acid and evaluated their anticancer activity against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Anti-proliferative Agents Development
Soni et al. (2015) designed and synthesized novel quinuclidinone derivatives as potential anti-cancer agents, including substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides. These compounds were prepared using a common intermediate and evaluated for anti-cancer activity, demonstrating potent anti-cancer activity among synthesized analogues (Soni, Sanghvi, Devkar, & Thakore, 2015).
Anti-acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated by Sugimoto et al. (1990) for their anti-acetylcholinesterase (anti-AChE) activity. Modifications on the benzamide moiety significantly increased activity, highlighting the potential of these derivatives in developing treatments for conditions like dementia (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Histone Deacetylase Inhibition
Zhou et al. (2008) reported on the design, synthesis, and biological evaluation of a compound identified as MGCD0103, a selective small molecule histone deacetylase (HDAC) inhibitor. This compound, showing selective inhibition of HDACs 1-3 and 11, demonstrates potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis, highlighting the therapeutic potential of benzamide derivatives in cancer treatment (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).
作用機序
Target of Action
The primary target of the compound 4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .
Mode of Action
4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, leading to a rapid onset of inhibition . This compound has a high selectivity for FXa over other human coagulation proteases .
Biochemical Pathways
By inhibiting FXa, 4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . This inhibition reduces thrombin generation, indirectly inhibiting platelet aggregation .
Pharmacokinetics
4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of 4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide’s action include the inhibition of FXa activity, reduction of thrombin generation, and indirect inhibition of platelet aggregation . These effects can lead to antithrombotic efficacy, as demonstrated in pre-clinical studies .
特性
IUPAC Name |
4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-8-10-15(11-9-14)19(23)20-16-5-4-6-17(13-16)21-12-3-2-7-18(21)22/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPARMZUUBZJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2594282.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2594283.png)
![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2594284.png)

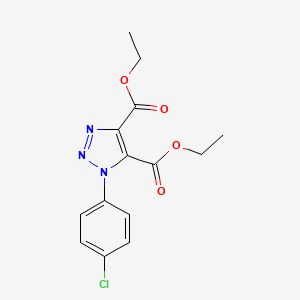
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide](/img/structure/B2594291.png)

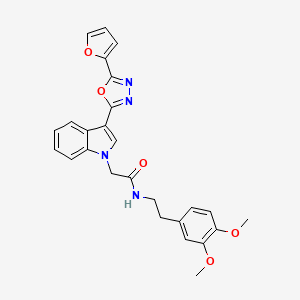
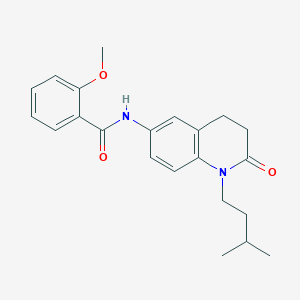
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2594296.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate](/img/structure/B2594298.png)
